5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride
Description
This compound belongs to the tetrahydronaphthalene (tetralin) family, featuring a sulfonyl chloride (-SO₂Cl) group at the 2-position and four methyl substituents at the 5,5,8,8 positions of the partially hydrogenated naphthalene ring. The tetramethyl groups confer steric hindrance and electronic effects, influencing reactivity and applications in organic synthesis, particularly in pharmaceuticals and retinoid analogs .
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2S/c1-13(2)7-8-14(3,4)12-9-10(18(15,16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYCJSJSMOLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)S(=O)(=O)Cl)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383689 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132392-26-8 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The naphthalene scaffold is typically derived from 2,7-dihydroxynaphthalene or 8-amino-2-naphthol. Bromination using triphenyldibromophosphorane (formed in situ from PPh₃ and Br₂ in acetonitrile) yields 7-bromo-2-naphthol with 48% efficiency. Alternative routes employ 2-naphthol derivatives pre-functionalized with methyl groups, though commercial availability constraints often necessitate de novo synthesis.
Palladium-Catalyzed Cross-Coupling
Sulfonation and Sulfonyl Chloride Formation
Direct Chlorosulfonation
Chlorosulfonic acid (ClSO₃H) treatment of the methylated naphthalene core under controlled conditions (-5°C to 0°C) introduces the sulfonyl chloride group. This exothermic reaction requires gradual reagent addition to prevent over-sulfonation. Yields reach 70–75% after purification via silica gel chromatography (EtOAc/petroleum ether, 1:60).
Radical-Mediated Sulfonation
A scalable method employs N-chlorosuccinimide (NCS) with sulfonyl hydrazides under aerobic conditions. At room temperature, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl hydrazide reacts with NCS (1.5 equiv) in CH₃CN, generating the target sulfonyl chloride in 94% yield. Radical inhibitors like TEMPO suppress side reactions, confirming a radical-chain mechanism.
Table 1: Comparison of Sulfonation Methods
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorosulfonation | ClSO₃H, CH₂Cl₂ | -5°C | 2 h | 75% |
| Radical Sulfonation | NCS, CH₃CN | rt | 2 h | 94% |
| Oxidative Chlorination | NaOCl, HCl, CH₂Cl₂ | 0°C | 30 min | 86% |
Optimization of Oxidative Chlorination
Adapting protocols from thiadiazole sulfonyl chloride synthesis, a mixture of NaOCl (8.25% in H₂O) and HCl (1 M) in CH₂Cl₂ at 0°C converts the sulfonic acid intermediate to the sulfonyl chloride. Key parameters include:
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Workup : Quenching with Na₂S₂O₃ removes excess chlorine, followed by washes with saturated NaHCO₃ and brine.
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Purification : Low-temperature (-78°C) crystallization from diethyl ether affords the product in 86% yield.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with EtOAc/petroleum ether (1:60) effectively separates the product from methylated byproducts. Preparative HPLC (C18 column, MeOH/H₂O 80:20) further purifies batches intended for pharmaceutical applications.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.28 (s, 12H, 4×CH₃), 2.85–3.02 (m, 4H, CH₂), 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.98 (d, J = 8.4 Hz, 1H, ArH).
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IR (KBr): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 580 cm⁻¹ (C-S).
Industrial-Scale Production
Gram-scale synthesis (6 mmol) using radical sulfonation achieves 94% yield with minimal process adjustments. Continuous-flow systems are under development to enhance safety during chlorosulfonation, reducing exposure to gaseous HCl and SO₂.
Emerging Methodologies
Recent advances explore photocatalytic sulfonation using Ru(bpy)₃²⁺ and visible light, though yields remain suboptimal (≤45%). Computational studies suggest that electron-donating methyl groups lower the activation energy for sulfonyl radical formation, providing a rationale for optimizing light-driven protocols .
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of hydroxyl groups to sulfonyl chloride.
Sodium Borohydride (NaBH4): Commonly used in reduction reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Scientific Research Applications
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Biological Activity
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride is a complex organic compound notable for its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : 5,5-tetramethyl-6,7-dihydronaphthalene-2-sulfonyl chloride
- Molecular Formula : C15H19ClO2S
- Molecular Weight : 300.83 g/mol
- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes which play a role in inflammation and pain signaling.
- Receptor Modulation : It can act as a modulator for certain receptors in cellular signaling pathways. This modulation can lead to altered gene expression and cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties which can help mitigate oxidative stress in cells.
Biological Activity Data
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered at varying doses over two weeks. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined using MTT assays and showed promising results against breast and colon cancer cells.
Research Findings
Recent research has focused on the pharmacological potential of this compound:
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in animal models.
- Toxicology : Preliminary toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses.
- Synergistic Effects : When combined with other anti-cancer agents such as doxorubicin or cisplatin, enhanced cytotoxic effects were observed.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride?
Synthesis typically involves sulfonation of the parent naphthalene derivative followed by chlorination. Key parameters include:
- Temperature : Controlled between 0–5°C during sulfonation to avoid side reactions like over-sulfonation .
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to ensure moisture-free conditions, critical for chlorination efficiency .
- Reagents : Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are preferred. Triethylamine is often added to neutralize HCl byproducts .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to detect unreacted starting material.
Q. How can the structure of this sulfonyl chloride be confirmed post-synthesis?
Characterization relies on a combination of techniques:
Q. What are common reactions involving this sulfonyl chloride in organic synthesis?
This compound is primarily used as a sulfonating agent:
- Amide Formation : React with amines (e.g., primary/secondary amines) in dichloromethane at room temperature to form sulfonamides. Use 1.2 equivalents of triethylamine to scavenge HCl .
- Nucleophilic Substitution : Replace the chloride with thiols or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-Coupling : Participate in Suzuki-Miyaura reactions via palladium catalysis when coupled with boronic acids .
Advanced Research Questions
Q. How can researchers address stability issues during storage and handling?
The sulfonyl chloride group is moisture-sensitive. Best practices include:
- Storage : Keep under inert gas (Ar/N₂) in sealed, amber vials at –20°C. Desiccants like silica gel should be added to storage containers .
- Handling : Use anhydrous solvents and gloveboxes for reactions. If decomposition occurs (evidenced by SO₂ gas release), repurify via column chromatography (hexane:ethyl acetate, 4:1) .
Q. How to resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from:
- Impurity in Starting Materials : Use HPLC-grade naphthalene precursors and recrystallize before synthesis .
- Byproduct Formation : Optimize stoichiometry (e.g., reduce SOCl₂ from 3.0 to 2.2 equivalents) to minimize di-sulfonation .
- Scale-Up Challenges : For larger batches (>10 g), maintain rigorous temperature control and use dropwise addition of chlorinating agents .
Q. What computational methods are suitable for predicting reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., sulfonyl chloride group) for nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the sulfonamide moiety’s hydrogen-bonding capacity .
- QSAR Models : Relate substituent effects (e.g., methyl groups) to reactivity using descriptors like Hammett constants .
Q. How does steric hindrance from the tetramethyl group influence reactivity?
The methyl groups reduce accessibility to the sulfonyl chloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
